molecular formula C17H14N2O5S B4578960 4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid

4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid

Cat. No. B4578960
M. Wt: 358.4 g/mol
InChI Key: PJLHMQACODTMOY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of a family of organic molecules that have been synthesized and analyzed for various properties, including molecular structure, vibrational wavenumbers, and electronic characteristics. Its synthesis and analysis contribute to the broader understanding of organic compounds with potential applications in materials science, pharmaceuticals, and chemical research.

Synthesis Analysis

The synthesis of similar compounds typically involves complex organic reactions, such as ring-opening reactions of itaconic anhydride with amino compounds or through the one-pot synthesis methods involving thioureidothiophene-carbonitriles. These methods showcase the intricate steps required to construct the molecule's framework, emphasizing the importance of precise conditions and reactants (Rahul Raju et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through various spectroscopic techniques, including FT-IR, NMR, and single crystal X-ray diffraction. These techniques provide detailed insights into the molecule's geometry, bond lengths, angles, and overall conformation, which are crucial for understanding its chemical behavior and potential interactions with other molecules (P. Nayak et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be explored through various reactions, including their ability to undergo cyclization, polymerization, or interact with different chemical agents. These reactions can alter the compound's structure and properties, leading to new materials or compounds with novel applications. Studies on similar compounds have shown that they can participate in reactions yielding products with antimicrobial and analgesic activities, highlighting their potential utility in medicinal chemistry (V. O. Koz’minykh et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are key to understanding how this compound behaves under different conditions and in various solvents. These properties are influenced by the molecule's structural characteristics, like the presence of functional groups and overall molecular geometry.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and the potential for forming hydrogen bonds or other intermolecular interactions, are crucial for predicting how the compound will interact in chemical reactions and with biological molecules. The compound's electronic structure, including HOMO and LUMO analysis, can provide insights into its reactivity and stability (Rahul Raju et al., 2015).

Scientific Research Applications

Molecular Structure and Hyperpolarizability Analysis

"4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid", a related compound, has been synthesized and analyzed for its molecular structure using various spectroscopic methods. The study focused on its vibrational wavenumbers, NH stretching frequency, first hyperpolarizability, and infrared intensities. The molecule's stability, charge transfer, and molecular electrostatic potential were also examined (Raju et al., 2015).

Synthesis of Biological Compounds

Another study involved the synthesis of "4-(4-Acetylphenylamino)cycloocteno[4,5]thieno[2,3-d]pyrimidine", a compound formed by condensing with various other chemicals. This synthesis led to the creation of several compounds tested for their antimicrobial activity (Abdel-Fattah et al., 2006).

Synthesis of Electroactive Polymers

A study on the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, which involves a reaction with 4-aminophenol, showcases the creation of electroactive polymers. These polymers were characterized by various techniques and tested for their electrical conductivities and fluorescence properties (Kaya & Aydın, 2012).

properties

IUPAC Name

(E)-4-[[3-[(3-acetylphenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-10(20)11-3-2-4-12(9-11)18-16(24)13-7-8-25-17(13)19-14(21)5-6-15(22)23/h2-9H,1H3,(H,18,24)(H,19,21)(H,22,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLHMQACODTMOY-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-({3-[(3-acetylphenyl)carbamoyl]thiophen-2-yl}amino)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 3
Reactant of Route 3
4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 4
4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 5
4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 6
Reactant of Route 6
4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.